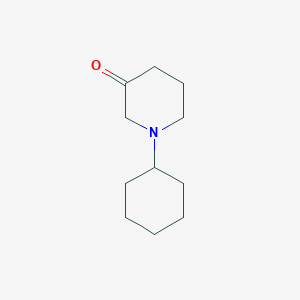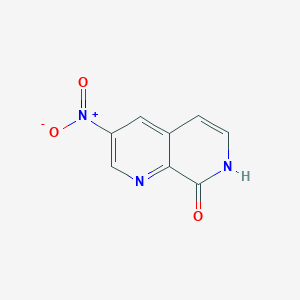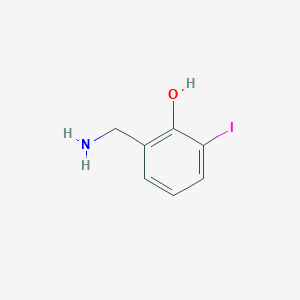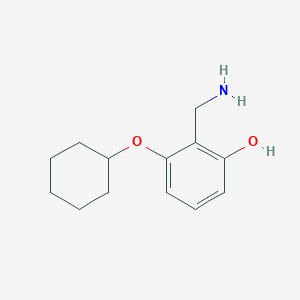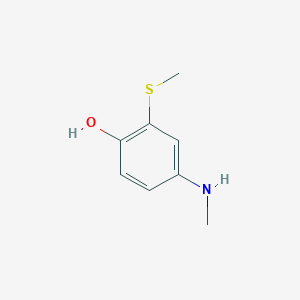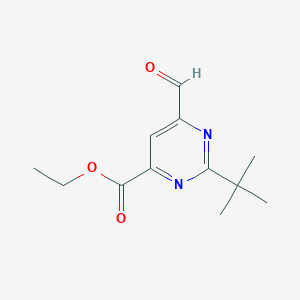
Ethyl 2-tert-butyl-6-formylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-tert-butyl-6-formylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes. This compound, in particular, is characterized by the presence of an ethyl ester group, a tert-butyl group, and a formyl group attached to the pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-tert-butyl-6-formylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the tert-butyl, formyl, and ethyl ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-tert-butyl-6-formylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of ethyl 2-tert-butyl-6-carboxylpyrimidine-4-carboxylate.
Reduction: Formation of ethyl 2-tert-butyl-6-hydroxymethylpyrimidine-4-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 2-tert-butyl-6-formylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-tert-butyl-6-formylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrimidine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate
- 2,4,6-Tri-tert-butylpyrimidine
- tert-Butyl 4-(E)-But-1-en-3-yn-1-yl-3-(tert-butyl(dimethyl)silyl)oxy-1H-indole-1-carboxylate
Comparison: Ethyl 2-tert-butyl-6-formylpyrimidine-4-carboxylate is unique due to the presence of both the formyl and ethyl ester groups, which provide distinct reactivity and functionalization opportunities compared to its analogs. The tert-butyl group also imparts steric hindrance, influencing the compound’s chemical behavior and interactions.
This comprehensive overview highlights the significance and versatility of this compound in various scientific and industrial applications
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
ethyl 2-tert-butyl-6-formylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-5-17-10(16)9-6-8(7-15)13-11(14-9)12(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
KPGXHDYFJQWRIM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NC(=C1)C=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
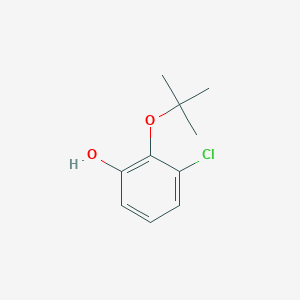
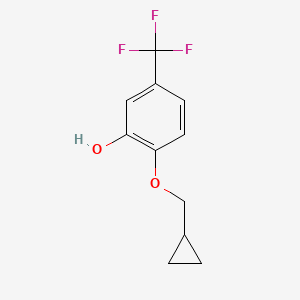


![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
